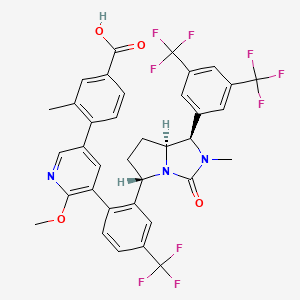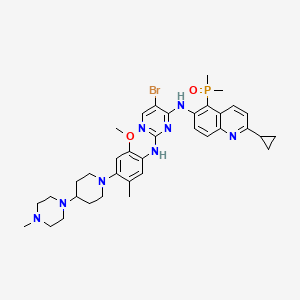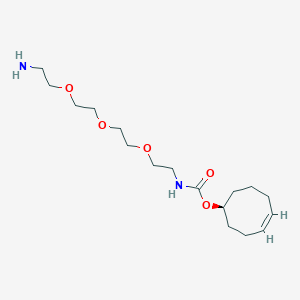
Hbv-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hbv-IN-10 is a compound that has garnered significant interest in the scientific community due to its potential applications in treating hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals. The development of this compound represents a promising advancement in the ongoing battle against HBV, which remains a major global health concern.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-10 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups that enhance the compound’s antiviral properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to facilitate specific transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demands of clinical trials and potential market release. This involves optimizing the reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality of the product throughout the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hbv-IN-10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The reactions involving this compound commonly use reagents such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Hbv-IN-10 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a model compound to study the mechanisms of antiviral agents.
Biology: Employed in cell culture studies to investigate its effects on HBV replication.
Medicine: Potential therapeutic agent for treating chronic hepatitis B infections.
Industry: Utilized in the development of diagnostic kits and antiviral drugs.
Mecanismo De Acción
The mechanism of action of Hbv-IN-10 involves its interaction with specific molecular targets within the HBV replication cycle. The compound inhibits the activity of the viral polymerase enzyme, which is essential for the synthesis of viral DNA. By blocking this enzyme, this compound effectively reduces the production of new viral particles, thereby lowering the viral load in infected individuals. The pathways involved in this process include the inhibition of reverse transcription and the disruption of viral DNA synthesis.
Comparación Con Compuestos Similares
Hbv-IN-10 can be compared with other similar compounds, such as:
Entecavir: Another antiviral agent used to treat HBV infections. While both compounds inhibit viral polymerase, this compound has shown greater potency in preclinical studies.
Tenofovir: A nucleotide analog that also targets HBV polymerase. This compound differs in its chemical structure and may offer advantages in terms of resistance profiles.
Lamivudine: An older antiviral drug with a similar mechanism of action. This compound has been developed to overcome some of the limitations associated with lamivudine, such as drug resistance.
Propiedades
Fórmula molecular |
C23H24FN7O |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
(1R,9S)-12-[6-fluoro-4-(3-methoxypyrrolidin-1-yl)pyridin-2-yl]-5-pyrimidin-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C23H24FN7O/c1-32-16-5-8-30(13-16)15-10-20(24)29-21(11-15)31-14-3-4-19(31)17-12-27-23(28-18(17)9-14)22-25-6-2-7-26-22/h2,6-7,10-12,14,16,19H,3-5,8-9,13H2,1H3/t14-,16?,19+/m0/s1 |
Clave InChI |
QSALRAHTLYHGOT-BZELLKQSSA-N |
SMILES isomérico |
COC1CCN(C1)C2=CC(=NC(=C2)F)N3[C@H]4CC[C@@H]3C5=CN=C(N=C5C4)C6=NC=CC=N6 |
SMILES canónico |
COC1CCN(C1)C2=CC(=NC(=C2)F)N3C4CCC3C5=CN=C(N=C5C4)C6=NC=CC=N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


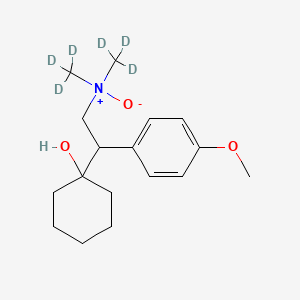

![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)


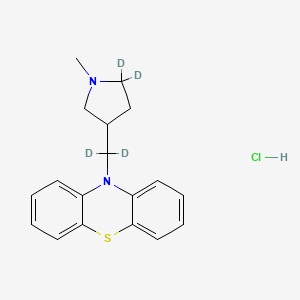
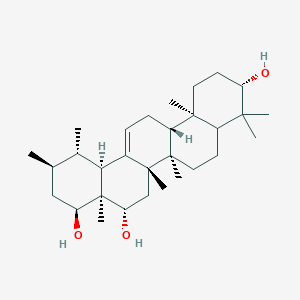
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)

